molecular formula C4H2F2NNaO B3377330 Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate CAS No. 1286711-48-5

Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate

Cat. No.: B3377330
CAS No.: 1286711-48-5
M. Wt: 141.05 g/mol
InChI Key: VOQGSDKLHOVIAX-KSMVGCCESA-M
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Description

Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate is a chemical compound with the molecular formula C4H2F2NNaO and a molecular weight of 141.05 . It is also known by the IUPAC name sodium;1-cyano-3,3-difluoroprop-1-en-2-olate .


Molecular Structure Analysis

The compound has a canonical SMILES representation of C(=C(C(F)F)[O-])C#N.[Na+] . This indicates that the molecule consists of a cyano group (-C#N), a difluoropropenolate group (C(F)F[O-]), and a sodium ion ([Na+]) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate involves the reaction of 1-cyano-3,3-difluoropropene with sodium ethoxide in ethanol.", "Starting Materials": [ "1-cyano-3,3-difluoropropene", "Sodium ethoxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1-cyano-3,3-difluoropropene in ethanol.", "Step 2: Add sodium ethoxide to the solution and stir for several hours.", "Step 3: Filter the solution to remove any solid impurities.", "Step 4: Evaporate the solvent to obtain Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate as a solid." ] }

CAS No.

1286711-48-5

Molecular Formula

C4H2F2NNaO

Molecular Weight

141.05 g/mol

IUPAC Name

sodium;(E)-1-cyano-3,3-difluoroprop-1-en-2-olate

InChI

InChI=1S/C4H3F2NO.Na/c5-4(6)3(8)1-2-7;/h1,4,8H;/q;+1/p-1/b3-1+;

InChI Key

VOQGSDKLHOVIAX-KSMVGCCESA-M

Isomeric SMILES

C(=C(\C(F)F)/[O-])\C#N.[Na+]

SMILES

C(=C(C(F)F)[O-])C#N.[Na+]

Canonical SMILES

C(=C(C(F)F)[O-])C#N.[Na+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
Reactant of Route 2
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
Reactant of Route 3
Reactant of Route 3
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
Reactant of Route 4
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
Reactant of Route 5
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
Reactant of Route 6
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate

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